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Technical Support Center: CL-385319 and Influenza HA

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Compound of Interest		
Compound Name:	CL-385319	
Cat. No.:	B560503	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the influenza hemagglutinin (HA) inhibitor, **CL-385319**.

Frequently Asked Questions (FAQs)

Q1: What is CL-385319 and what is its mechanism of action against influenza virus?

CL-385319 is an N-substituted piperidine compound that acts as a viral entry inhibitor.[1][2] It specifically targets the influenza virus hemagglutinin (HA) protein, interfering with its fusogenic function.[1][2] The compound is believed to bind to a cavity in the stem region of the HA2 subunit, which is critical for the conformational changes required for membrane fusion between the virus and the host cell endosome.[1] By stabilizing the pre-fusion state of HA, **CL-385319** effectively blocks the virus from releasing its genetic material into the host cell, thus inhibiting infection.

Q2: What is the spectrum of activity of **CL-385319** against different influenza A subtypes?

CL-385319 has demonstrated inhibitory activity against several influenza A subtypes. It is most effective against H1 and H2 subtypes. It also shows significant potency against highly pathogenic H5N1 avian influenza. Its efficacy against H3 subtypes is considerably lower, requiring 30 to 250 times higher concentrations for inhibition.

Q3: What are the known resistance mutations to **CL-385319** in the influenza HA protein?



Two primary amino acid substitutions in the hemagglutinin (HA) protein have been identified to confer resistance to **CL-385319**. These are:

- M24A in HA1: A mutation of methionine to alanine at position 24 of the HA1 subunit.
- F110S in HA2: A mutation of phenylalanine to serine at position 110 of the HA2 subunit.

These residues are located within the putative binding cavity of the drug in the HA stem region, and their alteration likely disrupts the binding of **CL-385319**. Another mutation, V48A in HA2, has also been shown to result in high resistance.

Q4: I am observing reduced efficacy of **CL-385319** in my experiments. What could be the cause?

Reduced efficacy of **CL-385319** could be due to several factors:

- Emergence of Resistance: Prolonged exposure of the influenza virus to the compound in cell culture can lead to the selection of resistant variants. Consider sequencing the HA gene of the virus population to check for the presence of known resistance mutations (M24A in HA1, F110S or V48A in HA2).
- Influenza Subtype: Ensure that the influenza A subtype you are working with is susceptible to **CL-385319**. The compound is significantly less active against H3 subtypes.
- Experimental Conditions: Verify the concentration of the compound, cell density, and virus titer used in your assay. Suboptimal experimental parameters can affect the apparent efficacy.
- Compound Integrity: Ensure the proper storage and handling of your CL-385319 stock to prevent degradation.

Q5: How can I confirm if my virus isolate has developed resistance to **CL-385319**?

To confirm resistance, you can perform the following:

 Phenotypic Assay: Conduct a dose-response experiment (e.g., a plaque reduction or microneutralization assay) to determine the IC50 value of CL-385319 against your virus



isolate. Compare this value to the IC50 against a known sensitive, wild-type strain. A significant increase in the IC50 for your isolate indicates resistance.

• Genotypic Analysis: Sequence the hemagglutinin (HA) gene of your viral isolate and compare it to the wild-type sequence. Look for mutations at positions known to confer resistance (e.g., M24 in HA1, F110 and V48 in HA2).

Quantitative Data Summary

The following table summarizes the key quantitative data for CL-385319.

Parameter	Value	Cell Line	Virus Strain	Reference
IC50	27.03 ± 2.54 μM	MDCK	H5N1	_
IC50 (Wild-type Pseudovirus)	1.50 ± 0.13 μM	MDCK	H5N1 (A/Thailand/Kan3 53/2004)	
IC50 (F110S Mutant Pseudovirus)	106.31 ± 6.71 μΜ	MDCK	H5N1 (A/Thailand/Kan3 53/2004)	
IC50 (M24A Mutant Pseudovirus)	>100 μM	MDCK	H5N1 (A/Thailand/Kan3 53/2004)	-
IC50 (V48A Mutant Pseudovirus)	>100 μM	MDCK	H5N1 (A/Thailand/Kan3 53/2004)	-
CC50	1.48 ± 0.01 mM	MDCK	N/A	_

Experimental Protocols

1. Protocol for In Vitro Selection of CL-385319 Resistant Influenza Virus

This protocol describes a general method for selecting for drug-resistant influenza viruses in a continuous cell line.



Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Wild-type influenza A virus (e.g., H1N1 or H5N1 subtype)
- CL-385319
- Infection medium (e.g., DMEM with TPCK-trypsin)
- Cell culture flasks

Procedure:

- Seed MDCK cells in a T-25 flask and grow to 90-95% confluency.
- Infect the cells with the wild-type influenza virus at a low multiplicity of infection (MOI) of
 0.01 in the presence of CL-385319 at its IC50 concentration.
- Incubate the flask at 37°C and monitor for cytopathic effect (CPE).
- When 75-100% CPE is observed, harvest the culture supernatant containing the progeny virus.
- Use an aliquot of the harvested virus to infect a fresh monolayer of MDCK cells. For the subsequent passage, increase the concentration of CL-385319 two-fold.
- Repeat the passaging for 10-20 cycles, gradually increasing the drug concentration.
- After several passages, titrate the virus population in the presence and absence of the inhibitor to determine the level of resistance.
- Isolate viral RNA from the resistant population and perform RT-PCR followed by sequencing of the HA gene to identify potential resistance mutations.
- 2. Protocol for Pseudovirus-Based Neutralization Assay



This assay is used to determine the inhibitory activity of **CL-385319** on viral entry mediated by

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the HA protein.	

- Materials:
 - HEK293T cells
 - Plasmids:
 - Influenza HA expression plasmid (wild-type or mutant)
 - Influenza NA expression plasmid
 - Lentiviral backbone plasmid encoding a reporter gene (e.g., luciferase)
 - Transfection reagent
 - MDCK target cells
 - CL-385319
 - Luciferase assay reagent
- Procedure:
 - Pseudovirus Production:
 - Co-transfect HEK293T cells with the HA, NA, and lentiviral backbone plasmids.
 - Incubate for 48-72 hours.
 - Harvest the supernatant containing the pseudoviruses.
 - Filter the supernatant to remove cell debris.
 - Neutralization Assay:
 - Seed MDCK cells in a 96-well plate.



- Prepare serial dilutions of CL-385319.
- Incubate the pseudovirus with the diluted compound for 1 hour at 37°C.
- Add the pseudovirus-compound mixture to the MDCK cells.
- Incubate for 48-72 hours.
- Readout:
 - Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
 - Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve.
- 3. Protocol for Site-Directed Mutagenesis of Influenza HA

This protocol is for introducing specific resistance mutations into the HA gene.

- Materials:
 - Plasmid containing the wild-type HA gene
 - Mutagenic primers designed to introduce the desired mutation (e.g., M24A or F110S)
 - High-fidelity DNA polymerase
 - DpnI restriction enzyme
 - Competent E. coli cells
- Procedure:
 - PCR Mutagenesis:
 - Perform PCR using the HA plasmid as a template and the mutagenic primers. This will amplify the entire plasmid with the desired mutation incorporated.
 - DpnI Digestion:

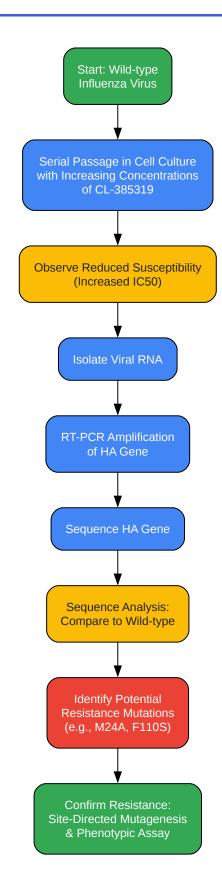


- Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
- Transformation:
 - Transform the DpnI-treated plasmid into competent E. coli cells.
 - Plate the transformed cells on an appropriate antibiotic selection plate.
- Verification:
 - Isolate plasmid DNA from several colonies.
 - Sequence the HA gene to confirm the presence of the desired mutation and the absence of any other unintended mutations.

Visualizations

Caption: Influenza virus entry and inhibition by **CL-385319**.





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References

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